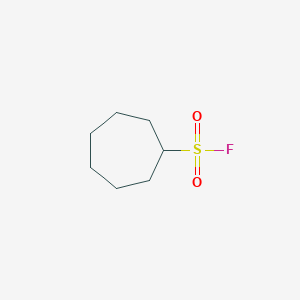
Ethyl 3-amino-3,5-dimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3,5-dimethylhexanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of hexanoic acid and contains an amino group and an ester functional group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3,5-dimethylhexanoate typically involves the esterification of 3-amino-3,5-dimethylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3,5-dimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 3-amino-3,5-dimethylhexanol.
Substitution: Formation of various amides depending on the acylating agent used.
Applications De Recherche Scientifique
Ethyl 3-amino-3,5-dimethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3,5-dimethylhexanoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme kinetics and mechanisms. In drug development, its mechanism of action would involve interactions with biological targets such as receptors or enzymes, leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-3,5-dimethylhexanoate can be compared with other similar compounds such as:
Ethyl 3-amino-3-methylhexanoate: Similar structure but with one less methyl group, leading to different reactivity and properties.
Ethyl 3-amino-3,5-dimethylpentanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Ethyl 3-amino-3,5-dimethylheptanoate: Similar structure but with a longer carbon chain, influencing its solubility and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups and carbon chain length, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
ethyl 3-amino-3,5-dimethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-13-9(12)7-10(4,11)6-8(2)3/h8H,5-7,11H2,1-4H3 |
Clé InChI |
XQLLUBIIPIDZQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
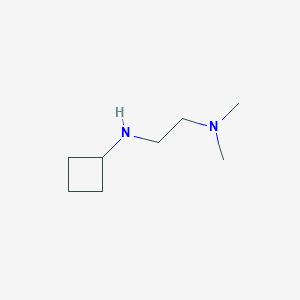
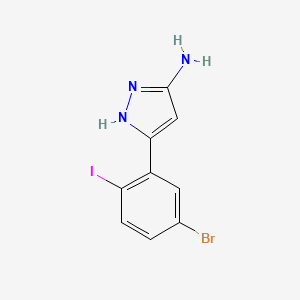
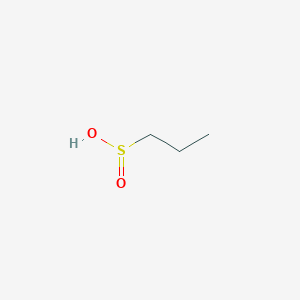

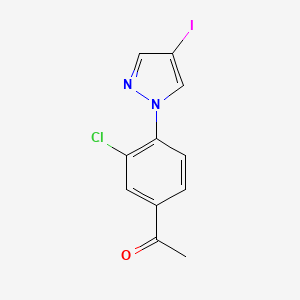
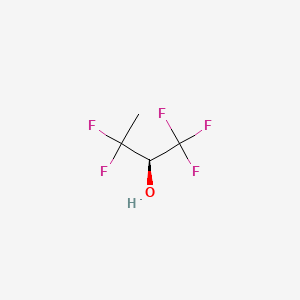
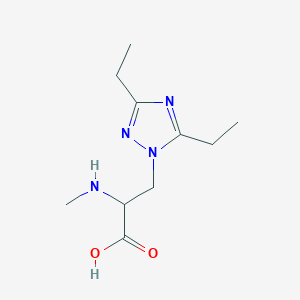

![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
